molecular formula C13H14O3 B570349 (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester CAS No. 929713-77-9

(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester

Cat. No. B570349
CAS RN: 929713-77-9
M. Wt: 218.252
InChI Key: BENPHURJTUUUSX-LLVKDONJSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability under various conditions .

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems or processes. This could involve binding to specific receptors, inhibiting specific enzymes, or interacting with biological membranes .

Safety and Hazards

This involves understanding the toxicity, flammability, reactivity, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often a good source of this information .

Future Directions

This involves predicting or proposing future research directions. This could be based on current research trends, gaps in knowledge, or potential applications of the compound .

properties

IUPAC Name

methyl (3R)-3-(4-hydroxyphenyl)hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENPHURJTUUUSX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@H](CC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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